2,2-Bis[4-(trifluoromethyl)phenyl]acetic acid
Description
2,2-Bis[4-(trifluoromethyl)phenyl]acetic acid (CAS: 2736172, Molecular Formula: C₁₀H₆F₆O₂) is a fluorinated aromatic acetic acid derivative characterized by two para-substituted trifluoromethyl (CF₃) groups on the phenyl rings attached to the α-carbon of the acetic acid moiety . The CF₃ groups are strong electron-withdrawing substituents, enhancing the acidity of the carboxylic acid group (predicted pKa ~2.5–3.5) compared to non-fluorinated analogs like phenylacetic acid (pKa ~4.3) . This compound is commercially available (e.g., CymitQuimica, Thermo Scientific) and is utilized in organic synthesis, pharmaceuticals, and material science due to its stability and lipophilicity .
Properties
IUPAC Name |
2,2-bis[4-(trifluoromethyl)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F6O2/c17-15(18,19)11-5-1-9(2-6-11)13(14(23)24)10-3-7-12(8-4-10)16(20,21)22/h1-8,13H,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVSWUWHVZHBAFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)C(F)(F)F)C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2,2-Bis[4-(trifluoromethyl)phenyl]acetic acid typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with a suitable reagent to form the desired product. One common method involves the use of a Grignard reagent, such as phenylmagnesium bromide, followed by oxidation to yield the final compound . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2,2-Bis[4-(trifluoromethyl)phenyl]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,2-Bis[4-(trifluoromethyl)phenyl]acetic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules and as a building block for other compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying biochemical pathways and interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,2-Bis[4-(trifluoromethyl)phenyl]acetic acid involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins more effectively. This interaction can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Key Observations :
- Acidity: The bis-CF₃ para-substituted compound exhibits the highest acidity due to additive electron-withdrawing effects. The mono-CF₃ analog (2-(4-(trifluoromethyl)phenyl)acetic acid) has a pKa ~3.0–3.5, while the benzylic-fluorinated derivative () may have a pKa closer to 2.5 .
- Symmetry vs. Reactivity: The 4,4'-bis-CF₃ derivative’s symmetry enhances crystallinity, making it suitable for crystal engineering .
- Biological Activity : Trifluoromethylphenylacetic acids are common in pharmaceuticals. For example, GW3965 () and bombesin receptor agonists () utilize CF₃ groups to improve metabolic stability and binding affinity.
Chromatographic Behavior
HPLC analysis () reveals that 2-(4-(trifluoromethyl)phenyl)acetic acid elutes at 1.3 min under specific conditions, whereas its nitrile precursor elutes at 2.1 min. This polarity difference underscores the impact of the carboxylic acid group on chromatographic retention.
Biological Activity
2,2-Bis[4-(trifluoromethyl)phenyl]acetic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is C15H12F6O2. The presence of trifluoromethyl groups enhances its lipophilicity and may contribute to its biological activity. The compound's structure is characterized by two phenyl rings, each substituted with trifluoromethyl groups, linked by an acetic acid moiety.
Antimicrobial Properties
Recent studies have indicated that compounds with trifluoromethyl substitutions exhibit notable antimicrobial activity. For instance, related compounds have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) for similar trifluoromethyl derivatives ranged from 0.5 to 4 µg/mL against these pathogens .
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Trifluoromethyl derivative A | S. aureus | 0.5 |
| Trifluoromethyl derivative B | E. coli | 1 |
| This compound | TBD (To Be Determined) | TBD |
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been explored in various models. In vitro assays demonstrated that it could inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This suggests a possible mechanism through which the compound exerts its anti-inflammatory effects by modulating immune responses .
The mechanisms underlying the biological activities of this compound are not fully elucidated but are believed to involve:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in inflammatory pathways or microbial metabolism.
- Receptor Modulation : It might interact with receptors that mediate inflammatory responses or microbial adhesion.
Study on Antimicrobial Efficacy
A study conducted on various trifluoromethyl-substituted compounds demonstrated that those with higher lipophilicity showed increased antimicrobial activity. In this context, this compound was tested alongside other derivatives, revealing promising results against resistant strains of bacteria.
In Vivo Assessment
In vivo studies are still limited; however, preliminary tests indicate that the compound may reduce inflammation in animal models of arthritis when administered at specific dosages. Further research is needed to confirm these findings and explore the therapeutic window and safety profile.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
